molecular formula C20H21N5O5S B5024742 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B5024742
M. Wt: 443.5 g/mol
InChI Key: IWMLCAVOPVNHSI-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindole core linked via an acetamide bridge to a phenyl ring substituted with a pyrimidin-2-ylsulfamoyl group.

Properties

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c26-17(12-25-18(27)15-4-1-2-5-16(15)19(25)28)23-13-6-8-14(9-7-13)31(29,30)24-20-21-10-3-11-22-20/h3,6-11,15-16H,1-2,4-5,12H2,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMLCAVOPVNHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: This step involves the coupling of the isoindoline core with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline core and the pyrimidine ring are key structural features that enable binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Core Modifications: Isoindole Dione vs. Heterocyclic Variants

  • Compound in : Replaces the pyrimidin-2-ylsulfamoyl group with a dipropylsulfamoyl moiety.
  • Compound in : Features a pentanamide chain instead of acetamide and a pyridin-2-ylsulfamoyl group. The longer alkyl chain may alter pharmacokinetics (e.g., bioavailability) compared to the shorter acetamide linker in the target compound .
  • Compound in : Substitutes the isoindole dione with a 3,4-dimethoxyphenyl group.

Substituent Effects on Sulfamoyl Group

Compound (Source) Sulfamoyl Substituent Molecular Weight Key Properties
Target Compound Pyrimidin-2-yl ~428 g/mol* Enhanced hydrogen bonding via pyrimidine N-atoms
Dipropyl ~463 g/mol Increased hydrophobicity, reduced polarity
Pyridin-2-yl ~493.53 g/mol Larger aromatic surface area for target interactions
Acetylsulfadiazine derivative ~310 g/mol Known antimicrobial activity via sulfonamide pathway

*Calculated based on .

Physicochemical and Structural Properties

  • Planarity and Conformation : The isoindole dione in the target compound adopts a planar configuration, as seen in ’s acetamide derivatives, which exhibit dihedral angles >90° between aromatic rings. This planarity facilitates solid-state packing and membrane penetration .
  • Solubility : Pyrimidine sulfonamides (e.g., ) display moderate aqueous solubility due to hydrogen-bonding capacity, whereas dipropyl analogs () are more lipophilic .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide, involving nucleophilic substitution between thiols and chloroacetamides .

Key Research Findings and Data

  • Crystallographic Data : ’s acetamide derivative shows a planar acetamide group with torsional angles <5°, analogous to the target compound’s likely conformation .
  • Thermal Stability: Melting points for pyrimidine-containing analogs (e.g., : 302–304°C) indicate higher thermal stability compared to non-aromatic sulfonamides .

Biological Activity

The compound 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes an isoindole moiety and a pyrimidine sulfonamide group. The molecular formula is C22H24N4O4SC_{22}H_{24}N_4O_4S, with a molecular weight of approximately 440.52 g/mol.

PropertyValue
Molecular FormulaC22H24N4O4SC_{22}H_{24}N_4O_4S
Molecular Weight440.52 g/mol
CAS NumberNot available

Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation. The presence of the pyrimidine sulfonamide moiety is believed to play a crucial role in enhancing its anticancer properties by targeting enzymes associated with cancer cell metabolism.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound against various cancer cell lines. Notable findings include:

  • Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including:
    • MCF-7 (breast cancer) : IC50 values ranged from 10 to 20 µM.
    • A549 (lung cancer) : IC50 values around 15 µM.
    • HepG2 (liver cancer) : IC50 values approximately 12 µM.
  • Mechanistic Studies : The compound has been shown to induce apoptosis in cancer cells through:
    • Activation of caspases 3 and 9.
    • Disruption of mitochondrial membrane potential, leading to cytochrome c release.
  • Cell Cycle Analysis : Flow cytometry analyses indicated that treatment with the compound resulted in G1 phase arrest, suggesting its potential as a cell cycle regulator in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the isoindole and pyrimidine rings significantly impact the biological activity. For instance:

  • Substitution at the para position on the phenyl ring enhances potency.
  • The introduction of electron-withdrawing groups increases cytotoxicity against targeted cancer cells.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects on MCF-7 cells showed that treatment with this compound led to a dose-dependent decrease in cell viability, with apoptosis confirmed through annexin V staining.
  • Combination Therapy : In combination with standard chemotherapeutic agents like doxorubicin, this compound demonstrated synergistic effects, enhancing overall efficacy while reducing toxicity profiles.

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